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Compound of Interest

Compound Name: PROTAC CDK9 degrader-4

Cat. No.: B12428977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of PROTAC
CDK9 degrader-4, a novel therapeutic agent designed to selectively target and degrade

Cyclin-Dependent Kinase 9 (CDK9). The document synthesizes available data on its

mechanism of action, in vitro and in vivo efficacy, and details the experimental protocols utilized

in its initial evaluation.

Introduction to CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its

partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex

phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the

transcriptional elongation of many genes, including oncogenes such as MYC and the anti-

apoptotic protein MCL-1.[1] In various cancers, including triple-negative breast cancer (TNBC),

dysregulation of CDK9 activity contributes to uncontrolled cell proliferation and survival.[1]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel

therapeutic strategy. They function by simultaneously binding to a target protein and an E3

ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target

protein by the proteasome. This catalytic mechanism allows for the sustained suppression of

the target protein at low concentrations.
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PROTAC CDK9 Degrader-4: Mechanism of Action
PROTAC CDK9 degrader-4, also identified as compound 45 in the primary literature, is a

highly potent and selective degrader of CDK9.[2][3] It is designed to specifically induce the

degradation of CDK9, thereby inhibiting the transcription of downstream oncogenic drivers.[2]
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PROTAC CDK9 Degrader-4 Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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